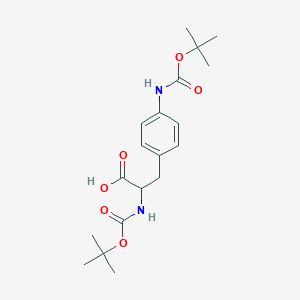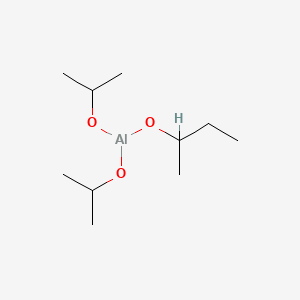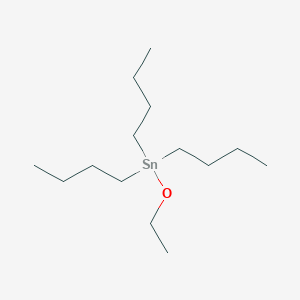![molecular formula C9H8OS B1602515 Benzo[b]thiophen-7-ylmethanol CAS No. 51830-53-6](/img/structure/B1602515.png)
Benzo[b]thiophen-7-ylmethanol
Overview
Description
Benzo[b]thiophen-7-ylmethanol is a heterocyclic organic compound that features a benzothiophene core with a methanol group attached to the seventh position. Benzothiophenes are known for their diverse biological activities and applications in medicinal chemistry, materials science, and organic synthesis. The presence of the methanol group enhances its reactivity and potential for further functionalization.
Mechanism of Action
Target of Action
Benzo[b]thiophen-7-ylmethanol and its derivatives have been found to interact with cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, appetite, and memory.
Mode of Action
It is known that the compound can bind to cannabinoid receptors, potentially influencing the signaling pathways associated with these receptors .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of physiological processes regulated by the endocannabinoid system. Some derivatives of Benzo[b]thiophen have shown potential anticancer effects , suggesting that this compound might also have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophen-7-ylmethanol typically involves the functionalization of the benzothiophene core. One common method is the palladium-catalyzed cross-coupling reaction. For instance, a palladium(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene can be employed to introduce various substituents on the benzothiophene ring . The methanol group can then be introduced through subsequent reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions followed by functional group transformations. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophen-7-ylmethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the methanol group to a methyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Benzo[b]thiophen-7-carboxylic acid.
Reduction: Benzo[b]thiophen-7-ylmethane.
Substitution: Various substituted benzothiophenes depending on the reagents used.
Scientific Research Applications
Benzo[b]thiophen-7-ylmethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Benzothiophene derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Benzo[b]thiophene: The parent compound without the methanol group.
Benzo[b]thiophen-2-ylmethanol: A similar compound with the methanol group at the second position.
Benzo[b]thiophen-3-ylmethanol: A similar compound with the methanol group at the third position.
Uniqueness: Benzo[b]thiophen-7-ylmethanol is unique due to the specific positioning of the methanol group, which can significantly influence its chemical reactivity and biological activity compared to other benzothiophene derivatives .
Properties
IUPAC Name |
1-benzothiophen-7-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJJFNFAYMLSNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CO)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586322 | |
| Record name | (1-Benzothiophen-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51830-53-6 | |
| Record name | (1-Benzothiophen-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


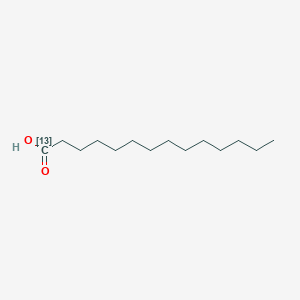
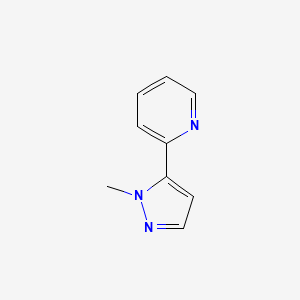
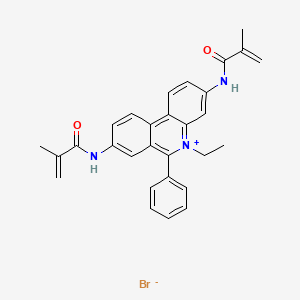

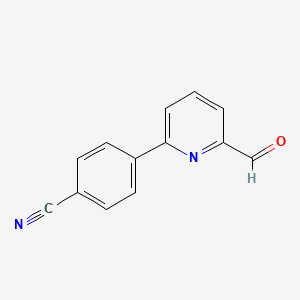
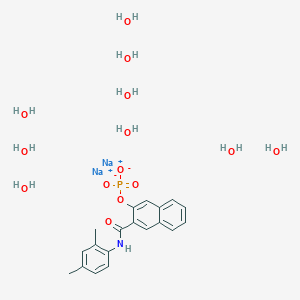
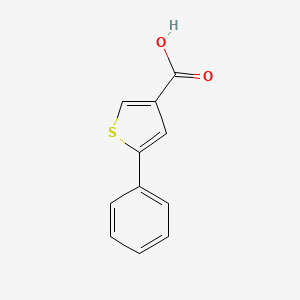
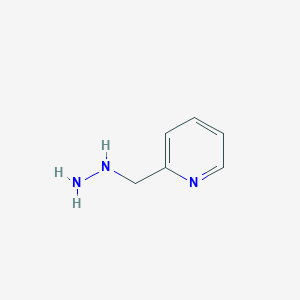
![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1602444.png)
